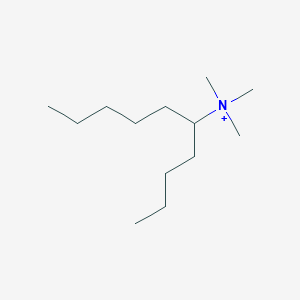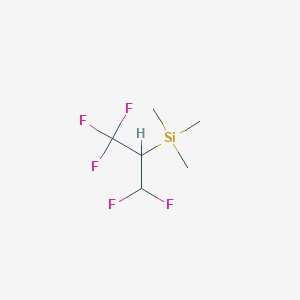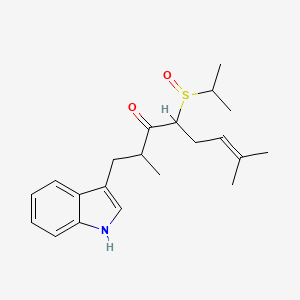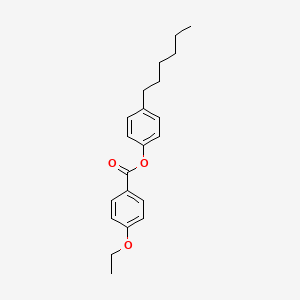
4-Hexylphenyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexylphenyl 4-ethoxybenzoate is an organic compound that belongs to the class of benzoate esters. It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to an ethoxybenzoate moiety. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylphenyl 4-ethoxybenzoate typically involves the esterification of 4-hexylphenol with 4-ethoxybenzoic acid. The reaction is carried out in the presence of an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is subsequently purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Hexylphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents like nitric acid, halogens, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro, halogenated, and sulfonated derivatives
Scientific Research Applications
4-Hexylphenyl 4-ethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of liquid crystalline materials and polymers. Its unique structure allows for the formation of materials with specific optical and mechanical properties.
Biology: The compound is utilized in the study of membrane dynamics and interactions due to its amphiphilic nature. It can be incorporated into lipid bilayers to investigate the effects on membrane fluidity and permeability.
Medicine: In pharmaceuticals, this compound serves as an intermediate in the synthesis of various drugs and bioactive molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is employed in the production of dyes, pigments, and coatings. Its stability and compatibility with different substrates make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Hexylphenyl 4-ethoxybenzoate is primarily related to its interactions with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. Additionally, the compound may interact with specific molecular targets, such as receptors and ion channels, modulating their activity and signaling pathways.
Comparison with Similar Compounds
4-Hexylphenyl 4-ethoxybenzoate can be compared with other benzoate esters and phenyl derivatives:
Ethyl 4-ethoxybenzoate: Similar in structure but lacks the hexyl group, resulting in different physical and chemical properties.
4-Hexylphenyl benzoate: Similar but without the ethoxy group, leading to variations in reactivity and applications.
4-Hexylphenyl 4-hydroxybenzoate: Contains a hydroxyl group instead of an ethoxy group, affecting its solubility and biological activity.
The uniqueness of this compound lies in its combined hexyl and ethoxy substituents, which confer distinct properties and functionalities, making it valuable in various research and industrial applications.
Properties
CAS No. |
62025-12-1 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4-hexylphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C21H26O3/c1-3-5-6-7-8-17-9-13-20(14-10-17)24-21(22)18-11-15-19(16-12-18)23-4-2/h9-16H,3-8H2,1-2H3 |
InChI Key |
BUZMFRVTBBRWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


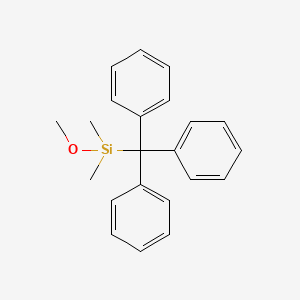
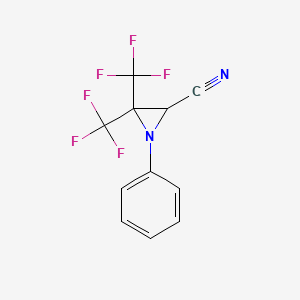

![[6-(Benzenesulfonyl)hex-1-yn-1-yl]benzene](/img/structure/B14542541.png)
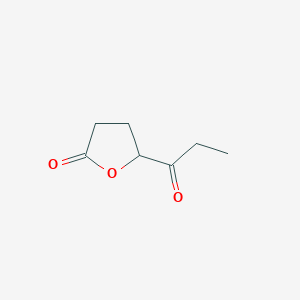
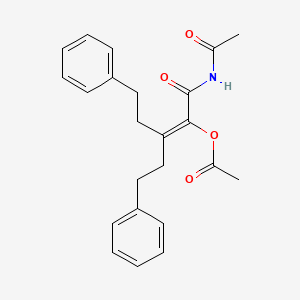
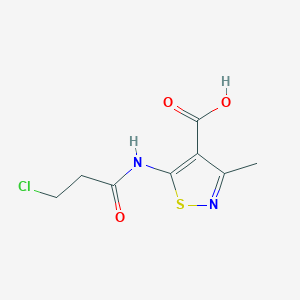
![Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2,4-diphenyl-](/img/structure/B14542556.png)
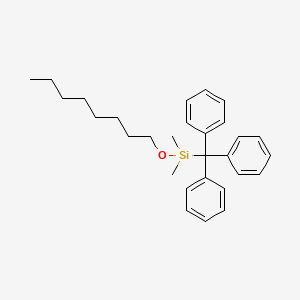
![Thieno[2,3-c][1,8]naphthyridin-4(5H)-one](/img/structure/B14542561.png)
![3-[(Dibutylboranyl)imino]-2-methyl-1,3-diphenylprop-1-en-1-amine](/img/structure/B14542563.png)
